molecular formula C2H6O B042895 Ethanol-d6 CAS No. 1516-08-1

Ethanol-d6

Cat. No.: B042895
CAS No.: 1516-08-1
M. Wt: 52.11 g/mol
InChI Key: LFQSCWFLJHTTHZ-LIDOUZCJSA-N
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Description

This compound has the molecular formula C2D6O and a molecular weight of 52.1054 g/mol . Deuterated ethanol is commonly used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique properties.

Mechanism of Action

Target of Action

Ethanol-d6, a deuterated derivative of ethanol , primarily targets the brain’s neurons . It interacts with several neurotransmitters such as gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids . It is both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .

Mode of Action

This compound affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors . This compound also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate . Its actions on dopaminergic and opioid peptidergic systems are implicated in the reinforcing effect of alcohol .

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily metabolized by the hepatic enzyme alcohol dehydrogenase .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It can induce various manifestations such as relief from anxiety, disinhibition, ataxia, and general anesthesia . Chronic exposure to this compound can cause persistent structural and functional changes in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of other substances or drugs in the system can affect its metabolism and action . The effect of this compound can also be influenced by genetic polymorphisms of certain genes .

Biochemical Analysis

Biochemical Properties

Ethanol-d6 interacts with various enzymes and proteins. For instance, the alcohol dehydrogenase and aldehyde dehydrogenase from Aspergillus nidulans were introduced into E. coli, and the recombinant strain acquired the ability to grow on this compound . This indicates that this compound can participate in biochemical reactions involving these enzymes.

Cellular Effects

The effects of this compound on cells are not fully understood. Studies on ethanol suggest that it can have significant impacts on cellular processes. For instance, ethanol has been shown to alter the subcellular localization of certain protein kinase C isoforms in NG108–15 cells

Molecular Mechanism

It is known that ethanol’s primary mechanism of action is GABA A receptor positive allosteric modulation . Given the structural similarity between ethanol and this compound, it is possible that this compound may exert its effects through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-studied. Studies on ethanol suggest that its effects can change over time. For instance, ethanol sensitization in mice continues to develop beyond 20 days to reach maximal levels after about 25 injections in DBA/2J mice and 40 injections in Swiss mice .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well-documented. Studies on ethanol suggest that its effects can vary with different dosages. For instance, prenatal ethanol exposure has been linked to widespread impairments in brain structure and function in various animal models .

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as ethanol. Ethanol is metabolized primarily by alcohol dehydrogenase to acetaldehyde, which is then further metabolized to acetate by aldehyde dehydrogenase . It is plausible that this compound undergoes similar metabolic transformations.

Subcellular Localization

Studies on ethanol suggest that it can alter the subcellular localization of certain proteins . It is plausible that this compound may have similar effects on protein localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2H6)Ethanol can be synthesized through several methods. One common approach involves the catalytic exchange of hydrogen atoms in ethanol with deuterium atoms using deuterium oxide (D2O) as the deuterium source. This process typically requires a catalyst such as platinum or palladium and is conducted under elevated temperatures and pressures .

Industrial Production Methods

Industrial production of (2H6)Ethanol often involves the fermentation of deuterated glucose or other deuterated substrates. The fermentation process is similar to that of regular ethanol but uses deuterated feedstocks to ensure the incorporation of deuterium atoms into the ethanol molecule .

Chemical Reactions Analysis

Types of Reactions

(2H6)Ethanol undergoes similar chemical reactions as regular ethanol, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products

    Oxidation: Acetaldehyde (C2D4O) and acetic acid (C2D4O2).

    Reduction: Ethane (C2D6).

    Substitution: Various substituted ethanol derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethanol (C2H6O): The non-deuterated form of (2H6)Ethanol.

    Methanol (CH3OH): A simpler alcohol with one carbon atom.

    Isopropanol (C3H8O): An isomer of propanol with similar solvent properties.

Uniqueness

(2H6)Ethanol is unique due to the presence of deuterium atoms, which provide distinct advantages in NMR spectroscopy and isotope labeling studies. The use of deuterium can also lead to differences in reaction kinetics and metabolic pathways compared to non-deuterated ethanol .

Properties

IUPAC Name

1,1,1,2,2-pentadeuterio-2-deuteriooxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934298
Record name (~2~H_5_)Ethan(~2~H)ol
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Molecular Weight

52.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Ethyl alcohol-d6
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CAS No.

1516-08-1
Record name Ethanol-d6
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Record name (2H6)Ethanol
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Record name (~2~H_5_)Ethan(~2~H)ol
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Record name [2H6]ethanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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